molecular formula C16H21N3S B10878567 2-{[(E)-piperidin-1-ylmethylidene]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile

2-{[(E)-piperidin-1-ylmethylidene]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile

Cat. No.: B10878567
M. Wt: 287.4 g/mol
InChI Key: NGFTWYFGERSWNQ-LDADJPATSA-N
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Description

2-[(PIPERIDINOMETHYLENE)AMINO]-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-3-YL CYANIDE is a complex organic compound characterized by its unique structure, which includes a piperidine ring, a tetrahydrocyclohepta[b]thiophene core, and a cyanide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(PIPERIDINOMETHYLENE)AMINO]-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-3-YL CYANIDE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the tetrahydrocyclohepta[b]thiophene core, followed by the introduction of the piperidine moiety through a condensation reaction. The final step involves the addition of the cyanide group under controlled conditions to ensure the stability of the compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, temperature control, and the use of catalysts to accelerate the reaction rates. The purification process often involves recrystallization and chromatography techniques to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

2-[(PIPERIDINOMETHYLENE)AMINO]-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-3-YL CYANIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyanide group to an amine or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or amines are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines.

Scientific Research Applications

2-[(PIPERIDINOMETHYLENE)AMINO]-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-3-YL CYANIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(PIPERIDINOMETHYLENE)AMINO]-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-3-YL CYANIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target molecules are essential to fully understand its mechanism.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(PIPERIDINOMETHYLENE)AMINO]-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-3-YL AMINE
  • 2-[(PIPERIDINOMETHYLENE)AMINO]-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-3-YL METHYL

Uniqueness

Compared to similar compounds, 2-[(PIPERIDINOMETHYLENE)AMINO]-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-3-YL CYANIDE is unique due to the presence of the cyanide group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C16H21N3S

Molecular Weight

287.4 g/mol

IUPAC Name

2-[(E)-piperidin-1-ylmethylideneamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile

InChI

InChI=1S/C16H21N3S/c17-11-14-13-7-3-1-4-8-15(13)20-16(14)18-12-19-9-5-2-6-10-19/h12H,1-10H2/b18-12+

InChI Key

NGFTWYFGERSWNQ-LDADJPATSA-N

Isomeric SMILES

C1CCC2=C(CC1)SC(=C2C#N)/N=C/N3CCCCC3

Canonical SMILES

C1CCC2=C(CC1)SC(=C2C#N)N=CN3CCCCC3

Origin of Product

United States

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